molecular formula C11H13N3O2 B14476642 Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate CAS No. 69395-94-4

Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate

Cat. No.: B14476642
CAS No.: 69395-94-4
M. Wt: 219.24 g/mol
InChI Key: XQJCFMTZYRYZAF-UHFFFAOYSA-N
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Description

Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This reaction can be carried out under mild conditions, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-step processes that include the formation of key intermediates, followed by cyclization and functionalization steps. The use of microwave-assisted synthesis and solvent-free conditions has been explored to improve efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, such as N-bromosuccinimide (NBS).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives.

Scientific Research Applications

Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[1-(2-cyanoethyl)-1H-imidazol-4-yl]prop-2-enoate is unique due to its specific structure, which combines the properties of both cyano and imidazole functional groups

Properties

CAS No.

69395-94-4

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 3-[1-(2-cyanoethyl)imidazol-4-yl]prop-2-enoate

InChI

InChI=1S/C11H13N3O2/c1-2-16-11(15)5-4-10-8-14(9-13-10)7-3-6-12/h4-5,8-9H,2-3,7H2,1H3

InChI Key

XQJCFMTZYRYZAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CN(C=N1)CCC#N

Origin of Product

United States

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